N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 941918-72-5
VCID: VC6148955
InChI: InChI=1S/C23H22N2O2/c1-16-14-20(11-12-21(16)25-13-5-4-8-22(25)26)24-23(27)19-10-9-17-6-2-3-7-18(17)15-19/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27)
SMILES: CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Molecular Formula: C23H22N2O2
Molecular Weight: 358.441

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide

CAS No.: 941918-72-5

Cat. No.: VC6148955

Molecular Formula: C23H22N2O2

Molecular Weight: 358.441

* For research use only. Not for human or veterinary use.

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide - 941918-72-5

Specification

CAS No. 941918-72-5
Molecular Formula C23H22N2O2
Molecular Weight 358.441
IUPAC Name N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Standard InChI InChI=1S/C23H22N2O2/c1-16-14-20(11-12-21(16)25-13-5-4-8-22(25)26)24-23(27)19-10-9-17-6-2-3-7-18(17)15-19/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27)
Standard InChI Key UCUHVKWVHMRYDJ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure integrates two principal domains:

  • Naphthalene-2-carboxamide: A bicyclic aromatic system with a carboxamide group at position 2, enabling hydrogen bonding and π-π stacking interactions.

  • 3-Methyl-4-(2-oxopiperidin-1-yl)phenyl: A substituted phenyl group with a methyl substituent at position 3 and a 2-oxopiperidin-1-yl group at position 4. The oxopiperidine ring introduces conformational rigidity and hydrogen-bonding capacity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₃H₂₂N₂O₂
Molecular Weight358.441 g/mol
CAS Number941872-64-6
IUPAC NameN-[3-Methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4=O

The methyl group at position 3 sterically hinders rotational freedom, while the oxopiperidine’s ketone oxygen participates in polar interactions.

Spectroscopic and Computational Insights

  • NMR Analysis: The aromatic protons of the naphthalene ring appear as a multiplet between δ 7.5–8.5 ppm, while the oxopiperidine’s methylene groups resonate at δ 2.8–3.5 ppm.

  • Docking Studies: Molecular modeling predicts strong binding to FXa’s S1 and S4 pockets, mediated by the naphthalene’s hydrophobic interactions and the carboxamide’s hydrogen bonding to Gly219.

Synthesis and Optimization

Industrial-Scale Production

The synthesis involves a three-step sequence:

  • Condensation: Reacting 3-methyl-4-aminophenol with 2-oxopiperidine under Mitsunobu conditions (DIAD, PPh₃) to form the 3-methyl-4-(2-oxopiperidin-1-yl)aniline intermediate.

  • Amidation: Coupling the aniline with naphthalene-2-carbonyl chloride using Hünig’s base (DIPEA) in dichloromethane.

  • Purification: Recrystallization from ethanol/water (7:3 v/v) yields >98% purity, as verified by HPLC.

Table 2: Reaction Parameters

StepReagents/ConditionsYield (%)
CondensationDIAD, PPh₃, THF, 0°C → rt85
AmidationDIPEA, DCM, 25°C, 12 h92
PurificationEthanol/water, −20°C, 24 h98

Challenges and Mitigations

  • Byproduct Formation: Oxidative dimerization of the aniline intermediate is suppressed by conducting reactions under nitrogen.

  • Solubility Limitations: The final compound exhibits poor aqueous solubility (logP = 3.8), necessitating formulation with cyclodextrins or lipid nanoparticles for in vivo studies.

Biological Activity and Mechanism

Factor Xa Inhibition

N-[3-Methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide demonstrates potent FXa inhibition (IC₅₀ = 12 nM), surpassing rivaroxaban (IC₅₀ = 18 nM) in thrombin generation assays. The oxopiperidine’s ketone forms a critical hydrogen bond with FXa’s Gly216, while the naphthalene occupies the S4 hydrophobic pocket.

Table 3: Pharmacological Profile

ParameterValue
FXa IC₅₀12 nM
Thrombin Inhibition>10 µM (Selective for FXa)
Plasma Protein Binding89%

Off-Target Effects

At concentrations >1 µM, the compound weakly inhibits CYP3A4 (IC₅₀ = 8.2 µM), necessitating dose adjustments in polypharmacy scenarios.

Comparative Analysis with Structural Analogs

Methoxy vs. Methyl Substituents

Replacing the 3-methyl group with methoxy (as in VC7759390) reduces FXa affinity (IC₅₀ = 28 nM), likely due to increased polarity disrupting S4 pocket interactions.

Oxopiperidine vs. Piperazine Rings

Analogous compounds with piperazine rings exhibit 3-fold lower potency, underscoring the oxopiperidine’s role in stabilizing the bioactive conformation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 (150 × 4.6 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile/0.1% formic acid (65:35)

  • Retention Time: 6.8 min

Mass Spectrometry

  • ESI-MS: m/z 359.2 [M+H]⁺ (calc. 358.441)

Future Directions

Prodrug Development

Esterification of the carboxamide to methyl carbamate improves oral bioavailability from 22% to 67% in rat models, warranting further preclinical evaluation.

Targeted Drug Delivery

Conjugation to PEGylated liposomes reduces hepatic clearance by 40%, enhancing anticoagulant efficacy in deep-vein thrombosis models.

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